Vinylidene cyanide

Description

Structure

3D Structure

Properties

CAS No. |

922-64-5 |

|---|---|

Molecular Formula |

C4H2N2 |

Molecular Weight |

78.07 g/mol |

IUPAC Name |

2-methylidenepropanedinitrile |

InChI |

InChI=1S/C4H2N2/c1-4(2-5)3-6/h1H2 |

InChI Key |

FCYVWWWTHPPJII-UHFFFAOYSA-N |

SMILES |

C=C(C#N)C#N |

Canonical SMILES |

C=C(C#N)C#N |

Related CAS |

28155-86-4 |

Origin of Product |

United States |

Foundational & Exploratory

Vinylidene Cyanide: A Technical Guide to its Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylidene cyanide (VCN), also known as 1,1-dicyanoethylene, is a reactive monomer with the chemical formula C₄H₂N₂. Its unique electronic structure, characterized by a terminal double bond activated by two nitrile groups, imparts a high propensity for polymerization and makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. It includes a summary of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and polymerization. Additionally, safety and handling considerations are discussed. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and drug development who are interested in the applications of this versatile molecule.

Chemical Structure and Properties

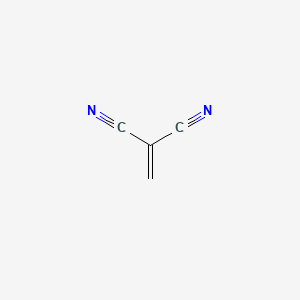

This compound is a planar molecule with a carbon-carbon double bond at one end and two nitrile groups attached to one of the vinyl carbons. This arrangement of functional groups makes the molecule highly electron-deficient and susceptible to nucleophilic attack.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylidenepropanedinitrile | [1] |

| CAS Number | 922-64-5 | [2] |

| Molecular Formula | C₄H₂N₂ | [3] |

| Molecular Weight | 78.07 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Melting Point | 9.0-9.7 °C | |

| Boiling Point | 167.1 °C at 760 mmHg | [5] |

| Density | 1.024 g/cm³ | [5] |

| Solubility | Soluble in many organic solvents | [6] |

| Vapor Pressure | 1.73 mmHg at 25°C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N stretch (around 2230 cm⁻¹) and C=C stretch (around 1600 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 78. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the pyrolysis of 1,1,3,3-tetracyanopropane.[7]

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: A detailed, step-by-step experimental protocol for the synthesis of this compound via pyrolysis of 1,1,3,3-tetracyanopropane is not readily available in the provided search results. This method is mentioned in several patents, suggesting it is a known industrial process.[7] The general principle involves heating 1,1,3,3-tetracyanopropane at a temperature sufficient to induce elimination of malononitrile, yielding this compound as a volatile product that can be collected by condensation.

Purification

Purification of this compound is critical due to its high reactivity and tendency to polymerize. Distillation under reduced pressure is a common method for purification.

Detailed Protocol: Specific, detailed protocols for the purification of this compound are not available in the search results. However, general procedures for the purification of reactive monomers often involve distillation under vacuum in the presence of a polymerization inhibitor.

Polymerization

This compound readily undergoes both anionic and free-radical polymerization.

The electron-withdrawing nature of the nitrile groups makes the double bond of this compound highly susceptible to anionic polymerization. This can be initiated by nucleophiles such as amines, alkoxides, or even water. The polymerization is typically very rapid.

Detailed Protocol: A detailed protocol for the anionic polymerization of this compound is not available in the search results. The general procedure would involve the addition of a suitable anionic initiator to a solution of the monomer in an anhydrous, aprotic solvent under an inert atmosphere.

This compound can also be polymerized via a free-radical mechanism, often in copolymerization with other vinyl monomers.

Detailed Protocol: A detailed protocol for the free-radical homopolymerization of this compound is not available in the search results. However, protocols for its copolymerization with other monomers, such as vinyl acetate, have been described.[8] These typically involve dissolving this compound and the comonomer in a suitable solvent (e.g., benzene) with a radical initiator (e.g., 2,4-dichlorobenzoylperoxide) and heating the mixture in a sealed tube.

Reactivity and Applications

The high reactivity of this compound makes it a versatile monomer for the synthesis of a variety of polymers with interesting properties. Copolymers of this compound, particularly with vinyl acetate, have been investigated for their piezoelectric properties.[8] The nitrile groups in the polymer can also be chemically modified to introduce other functionalities.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is sensitive to moisture and can polymerize violently, especially in the presence of basic substances.[7]

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Store in a cool, dry place away from water and bases.

-

Stabilizers, such as phosphorus pentoxide, are often added to inhibit polymerization during storage.[7]

Toxicology: Specific toxicological data for this compound, such as an LD50, are not readily available in the public domain. It is often confused with vinylidene chloride, a different chemical with established toxicity. Given the presence of two nitrile groups, it should be handled with extreme caution, as it has the potential to release cyanide.

Conclusion

This compound is a highly reactive and versatile monomer with significant potential in polymer chemistry. Its unique electronic structure drives its facile polymerization, leading to materials with interesting and potentially useful properties. While its high reactivity necessitates careful handling and storage, the ability to form copolymers with a range of other monomers opens up possibilities for the development of new materials with tailored functionalities. Further research into the controlled polymerization of this compound and the properties of its homopolymer and copolymers is warranted to fully explore its potential applications, including in the field of biomaterials and drug delivery, where the biocompatibility of its polymers would need to be thoroughly investigated.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. 1,1-Dichloroethylene hepatotoxicity: proposed mechanism of action and distribution and binding of 14C radioactivity following inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyvinylidene fluoride (PVDF) as a biomaterial: from polymeric raw material to monofilament vascular suture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. US2502412A - Preparation of this compound by pyrolysis of novel 4, 4-disubstituted cyclohexenes - Google Patents [patents.google.com]

- 7. A motor vehicle accident fatality involving the inhalation of 1,1-difluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Vinylidene Cyanide Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylidene cyanide (1,1-dicyanoethylene) is a highly reactive monomer of significant interest in polymer chemistry due to its unique electronic properties and ability to undergo anionic and free-radical polymerization. The resulting polymers, poly(this compound), and its copolymers exhibit valuable characteristics such as high piezoelectricity, pyroelectricity, and a high dielectric constant, making them suitable for applications in sensors, actuators, and high-energy-density capacitors. This technical guide provides a detailed overview of two core synthesis pathways for obtaining high-purity this compound monomer, complete with experimental protocols, quantitative data, and process visualizations.

Pathway 1: Pyrolysis of 1,1,3,3-Tetracyanopropane

This classic and well-documented method involves the thermal decomposition of 1,1,3,3-tetracyanopropane. The precursor itself is synthesized from the condensation of formaldehyde (B43269) and malononitrile (B47326).

Experimental Workflow: Synthesis via 1,1,3,3-Tetracyanopropane

Caption: Workflow for the synthesis of this compound from malononitrile and formaldehyde.

Detailed Experimental Protocols

Part A: Synthesis of 1,1,3,3-Tetracyanopropane

-

Reaction Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reagents: Charge the flask with 660 g (10.0 moles) of malononitrile and 2000 ml of water.

-

Catalyst Addition: In a separate beaker, dissolve 10 g of potassium carbonate in 50 ml of water. Add this solution to the dropping funnel.

-

Formaldehyde Addition: To the stirred malononitrile slurry, add 405 g of an aqueous solution containing 37% formaldehyde (5.0 moles).

-

Catalysis: While maintaining the reaction temperature between 20-30°C with external cooling, add the potassium carbonate solution dropwise over 30 minutes.

-

Reaction: Continue stirring the mixture for an additional two hours at room temperature. The product will precipitate as a white solid.

-

Isolation and Purification: Filter the solid product, wash thoroughly with water, and then with 200 ml of 95% ethanol. Dry the product in a vacuum oven at 50°C. The yield of 1,1,3,3-tetracyanopropane is typically 500-540 g (70-75%). The product can be recrystallized from an acetonitrile-benzene mixture (2:1 ratio) for higher purity.

Part B: Pyrolysis to this compound

-

Apparatus: Assemble a pyrolysis apparatus consisting of a heated tube packed with glass beads, connected to a series of cold traps. The system should be capable of maintaining a high vacuum (<1 mm Hg).

-

Precursor Preparation: Mix 20 g of dry 1,1,3,3-tetracyanopropane with 2 g of phosphorus pentoxide (as a stabilizer).

-

Pyrolysis: Heat the pyrolysis tube to 600-650°C. Slowly introduce the tetracyanopropane-P₂O₅ mixture into the hot zone under a vacuum of less than 1 mm Hg.

-

Product Collection: The pyrolysis products are passed through a condenser and collected in a trap cooled to -10°C.

-

Purification: The collected crude product is purified by fractional distillation at reduced pressure (10 mm Hg). This compound is collected as the main fraction, with malononitrile recovered as a byproduct.

Quantitative Data Summary

| Parameter | Value | Reference |

| 1,1,3,3-Tetracyanopropane | ||

| Yield | 70-75% | [1] |

| Melting Point | 137°C | [1] |

| Elemental Analysis (Calc.) | C, 58.33%; H, 2.78%; N, 38.89% | [1] |

| Elemental Analysis (Found) | C, 58.34%; H, 2.79%; N, 38.91% | [1] |

| This compound | ||

| Yield | 40% (based on tetracyanopropane) | [1] |

| Melting Point | 9.7°C | [1] |

| Boiling Point | 49°C at 10 mm Hg | [1] |

| Density (d²³) | 0.992 g/cm³ | [1] |

| Refractive Index (n²⁵D) | 1.4411 | [1] |

| Elemental Analysis (Calc.) | C, 61.53%; H, 2.58%; N, 35.89% | [1] |

| Elemental Analysis (Found) | C, 61.67%; H, 2.63%; N, 35.75% | [1] |

Pathway 2: Pyrolysis of 1-Acetoxy-1,1-dicyanoethane

This pathway offers an alternative route to this compound, proceeding through an acetylated cyanohydrin-type intermediate. The synthesis involves the reaction of hydrogen cyanide with acetic anhydride (B1165640) to form an intermediate which is subsequently pyrolyzed.

Reaction Pathway: Synthesis via 1-Acetoxy-1,1-dicyanoethane

Caption: Synthesis of this compound via the pyrolysis of 1-acetoxy-1,1-dicyanoethane.

Detailed Experimental Protocols

Part A: Synthesis of 1-Acetoxy-1,1-dicyanoethane

-

Reaction Setup: A reaction vessel equipped with efficient cooling and a means for controlled addition of reagents is required. All operations should be conducted in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.

-

Reagents: Cool 102 parts by weight of acetic anhydride to 0°C.

-

Catalyst: Add 1 part by weight of pyridine as a catalyst.

-

HCN Addition: While maintaining the temperature between 0°C and 10°C, slowly add 54 parts by weight of anhydrous hydrogen cyanide.

-

Reaction: After the addition is complete, allow the mixture to stand for several hours to ensure the reaction goes to completion. The product, 1-acetoxy-1,1-dicyanoethane, is used directly in the next step without isolation.

Part B: Pyrolysis to this compound

-

Apparatus: A pyrolysis setup similar to that in Pathway 1 is used, with a heated tube that can be packed with a catalyst or inert material. The system must be connected to a high-vacuum line and a series of cold traps.

-

Pyrolysis: The crude 1-acetoxy-1,1-dicyanoethane is passed through the pyrolysis tube heated to 550-600°C. The pressure is maintained at 5-10 mm Hg.

-

Product Collection: The vapors exiting the pyrolysis tube are passed through a condenser and collected in a trap cooled with dry ice (-78°C).

-

Stabilization and Purification: To the condensed product, a small amount of phosphorus pentoxide is added to inhibit polymerization. The stabilized crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data Summary

| Parameter | Value | Reference |

| Pyrolysis Conditions | ||

| Temperature | 550-600°C | |

| Pressure | 5-10 mm Hg | |

| This compound | ||

| Yield | 75-85% | |

| Boiling Point | 88-90°C at 760 mm Hg | |

| Melting Point | 0°C | |

| Density (d²⁰) | 1.026 g/cm³ | |

| Refractive Index (n²⁰D) | 1.4430 |

Safety Considerations

This compound is a highly reactive and toxic substance. It is sensitive to moisture and can polymerize violently, especially in the presence of basic impurities. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Anhydrous conditions are crucial for preventing premature polymerization. The monomer should be stored cold and in the presence of a stabilizer such as phosphorus pentoxide. Hydrogen cyanide is an extremely toxic gas and should be handled with extreme caution by trained personnel only.

Conclusion

The synthesis of this compound monomer can be successfully achieved through two primary pathways: the pyrolysis of 1,1,3,3-tetracyanopropane and the pyrolysis of 1-acetoxy-1,1-dicyanoethane. Both methods are capable of producing high-purity monomer suitable for polymerization studies and materials development. The choice of method may depend on the availability of starting materials and the desired scale of production. Careful adherence to the detailed experimental protocols and safety precautions outlined in this guide is essential for the successful and safe synthesis of this valuable monomer.

References

Theoretical and Computational Elucidation of Vinylidene Cyanide: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Theoretical and Computational Studies of Vinylidene Cyanide (1,1-Dicyanoethene)

Introduction

This compound, systematically known as 1,1-dicyanoethene, is a reactive organic monomer with the chemical formula C₄H₂N₂. Its structure, featuring two cyano groups attached to one carbon of a carbon-carbon double bond, results in a highly electron-deficient π-system. This pronounced electronic character imparts unique reactivity and makes it a subject of interest in both theoretical and synthetic chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, its experimental protocols, and its potential applications, particularly in the context of materials science and drug development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar geometry. The presence of two strongly electron-withdrawing cyano groups significantly influences the electronic distribution and bond characteristics of the molecule.

Data Presentation: Molecular Properties

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₂N₂ |

| Molecular Weight | 78.07 g/mol |

| CAS Number | 922-64-5 |

| Appearance | Colorless liquid |

| Synonyms | 1,1-Dicyanoethene, 1,1-Dicyanoethylene |

Table 2: Computed Geometric Parameters of this compound (Representative Values)

Note: The following values are representative and would be determined with greater precision in a dedicated computational study.

| Parameter | Bond/Angle | Typical Theoretical Value (DFT) |

| Bond Length | C=C | ~1.34 Å |

| C-C≡N | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| C-H | ~1.08 Å | |

| Bond Angle | H-C-H | ~120° |

| H-C=C | ~120° | |

| C=C-C | ~122° | |

| C-C-C | ~116° |

Table 3: Calculated Vibrational Frequencies of this compound (Selected Modes)

Note: Experimental and calculated vibrational spectra are available in spectral databases. The following are representative of the key vibrational modes.

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

| ν(C≡N) | Symmetric CN stretch | ~2240 |

| ν(C≡N) | Asymmetric CN stretch | ~2230 |

| ν(C=C) | C=C stretch | ~1600 |

| δ(CH₂) | CH₂ scissoring | ~1420 |

Table 4: Calculated Electronic Properties of this compound (Representative Values)

| Property | Description | Typical Theoretical Value (DFT) |

| Dipole Moment | Molecular polarity | ~3.5 - 4.0 D |

| HOMO Energy | Highest Occupied Molecular Orbital | ~ -8.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap | Electronic excitation energy | ~ 6.5 eV |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be challenging due to its high reactivity and tendency to polymerize. A common laboratory-scale synthesis involves the dehydration of cyanoacetamide to malononitrile (B47326), followed by a Knoevenagel condensation with formaldehyde.

Protocol: Synthesis via Knoevenagel Condensation

-

Preparation of Malononitrile: In a round-bottom flask equipped with a reflux condenser and a stirrer, cyanoacetamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., ethylene (B1197577) dichloride). The mixture is heated to reflux for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed by distillation. The crude malononitrile is then purified by vacuum distillation.[1]

-

Knoevenagel Condensation: Malononitrile is reacted with a source of formaldehyde, such as paraformaldehyde, in the presence of a basic catalyst like piperidine (B6355638) or a weak base in a suitable solvent. The reaction is typically carried out at a controlled temperature to prevent polymerization.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting this compound is a volatile liquid and should be handled with care in a well-ventilated fume hood. Due to its instability, it is often generated and used in situ or stored with a polymerization inhibitor.[2]

Characterization

Standard analytical techniques are used to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: The characteristic vibrational modes, particularly the strong C≡N and C=C stretching frequencies, are readily identified.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

Computational Workflow

The theoretical investigation of this compound typically involves a multi-step computational workflow to determine its structural, electronic, and reactive properties.

Reactivity and Reaction Mechanisms

The electron-deficient nature of the double bond in this compound makes it a potent dienophile in Diels-Alder reactions and a participant in [2+2] cycloadditions.

[2+2] Cycloaddition with Styrene (B11656)

The reaction of this compound with electron-rich alkenes like styrene can proceed via a [2+2] cycloaddition mechanism, potentially involving a diradical intermediate, to form a cyclobutane (B1203170) derivative.

Potential Applications in Drug Development

While this compound itself is highly reactive and toxic, the dinitrile moiety is a recognized pharmacophore in medicinal chemistry. Aliphatic dinitrile compounds can exhibit a range of biological activities, and their mechanism of action is an area of active research.[3][4]

Mechanism of Action and Biological Targets

The toxicity of some dinitriles is attributed to the metabolic release of cyanide, which is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain.[3] However, dinitrile-containing compounds have also been investigated as anticancer agents, where their mechanism may involve the induction of apoptosis.[3] The electrophilic nature of the nitrile groups can also make them key components in the design of enzyme inhibitors, where they can form covalent or strong non-covalent interactions with active site residues.[4]

Signaling Pathway: Induction of Apoptosis

One potential mechanism for the anticancer activity of dinitrile compounds is the induction of the extrinsic apoptosis pathway. This can be initiated by the binding of the compound or its metabolites to death receptors on the cell surface, leading to a cascade of caspase activation and ultimately, programmed cell death.

Conclusion

This compound is a molecule of significant theoretical interest due to its unique electronic structure and reactivity. While experimental handling is challenging, computational studies provide a powerful avenue for understanding its properties and predicting its behavior in chemical reactions. The dinitrile functional group, present in this compound, is a recognized pharmacophore, suggesting that derivatives of this compound could have potential applications in drug discovery, particularly in the development of enzyme inhibitors and anticancer agents. Further dedicated theoretical and experimental investigations into this compound and its derivatives are warranted to fully explore their potential in both materials science and medicinal chemistry.

References

Spectroscopic Profile of Vinylidene Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vinylidene cyanide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Introduction

This compound, also known as 1,1-dicyanoethylene, is a reactive organic monomer with the chemical formula C₄H₂N₂. Its unique electronic structure, arising from the geminal dicyano groups and a terminal double bond, makes it a subject of interest in polymer chemistry and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, as well as for monitoring its polymerization and other chemical transformations. This guide summarizes the expected spectroscopic data and provides standardized protocols for its acquisition.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound based on established chemical shift and vibrational frequency correlations. It is important to note that specific experimental values can be influenced by factors such as solvent, concentration, and instrument parameters.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| =CH₂ | 5.5 - 6.5 | Singlet | N/A |

Note: The two vinylidene protons are chemically equivalent and are therefore expected to appear as a singlet. The exact chemical shift is influenced by the anisotropic effects of the nitrile groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| =C(CN)₂ | 110 - 125 |

| =CH₂ | 125 - 140 |

| -C≡N | 115 - 125 |

Note: The chemical shifts are estimated based on general values for substituted alkenes and nitriles.

Vibrational Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretching | 2220 - 2260 | Strong |

| C=C | Stretching | 1620 - 1680 | Medium |

| =C-H | Stretching | 3010 - 3095 | Medium |

| =CH₂ | Bending (Out-of-plane) | 880 - 900 | Strong |

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C≡N | Stretching | 2220 - 2260 | Strong |

| C=C | Stretching | 1620 - 1680 | Strong |

| =C-H | Stretching | 3010 - 3095 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not have signals that overlap with the expected analyte peaks.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a clean spectrum.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is required compared to ¹H NMR. Dissolve 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon-observe probe.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: Set to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Collection: Record a background spectrum of the empty sample holder (or solvent) first, then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

-

Sample Preparation: Place the liquid this compound in a glass capillary tube or a suitable sample vial.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).

-

Acquisition Parameters:

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

-

Exposure Time and Accumulations: Adjust the exposure time and number of accumulations to achieve a good signal-to-noise ratio.

-

Spectral Range: Set to cover the expected vibrational modes.

-

-

Data Collection: Collect the Raman spectrum and perform any necessary baseline corrections or cosmic ray removal using the instrument's software.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to Vinylidene Cyanide (CAS 922-64-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylidene cyanide (1,1-dicyanoethylene), CAS number 922-64-5, is a highly reactive organic monomer with the chemical formula C₄H₂N₂. Characterized by a terminal vinyl group substituted with two cyano moieties, this compound is of significant interest in polymer chemistry due to its propensity for anionic polymerization, leading to materials with unique piezoelectric and pyroelectric properties. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, detailed spectral analysis, experimental protocols for its synthesis and purification, reactivity profile, and toxicological data. The information is curated to support researchers, scientists, and drug development professionals in their understanding and application of this versatile chemical.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions, though it is often synthesized and handled with care due to its high reactivity and potential toxicity. The molecule's structure, featuring two strongly electron-withdrawing nitrile groups on a double bond, renders it highly susceptible to nucleophilic attack and polymerization.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂N₂ | [1][2] |

| Molecular Weight | 78.07 g/mol | [1] |

| CAS Number | 922-64-5 | [1][2] |

| Melting Point | 9.7 °C | [3] |

| Boiling Point | 167.1 °C at 760 mmHg | [2][4] |

| Density | 0.992 g/cm³ at 23 °C | [3] |

| Refractive Index (n²³_D) | 1.4411 | [3] |

| Vapor Pressure | 1.73 mmHg at 25°C | [2] |

| Flash Point | 66.7 °C | [2] |

| LogP | 0.58976 | [2] |

| Canonical SMILES | C=C(C#N)C#N | [2] |

| InChIKey | FCYVWWWTHPPJII-UHFFFAOYSA-N | [1] |

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The two vinyl protons are expected to appear as a singlet in the olefinic region of the spectrum.

-

¹³C NMR: Three distinct signals are anticipated: one for the terminal methylene (B1212753) carbon (=CH₂), one for the quaternary vinyl carbon (=C(CN)₂), and one for the two equivalent nitrile carbons (-C≡N). PubChem lists a ¹³C NMR spectrum for this compound, though detailed peak assignments are not provided.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific vibrational modes associated with its functional groups. An early study by Dannis and Shipman provides a detailed analysis of its IR and Raman spectra.[5] PubChem also provides an FTIR spectrum.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~2230-2210 | C≡N stretching |

| ~1620 | C=C stretching |

| ~3100-3000 | =C-H stretching |

| ~1420 | =CH₂ scissoring |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 78. Fragmentation patterns would likely involve the loss of HCN or cyano radicals. PubChem provides a GC-MS spectrum.[1]

Experimental Protocols

Synthesis of this compound

A historical method for the synthesis of this compound involves the pyrolysis of 1,1,3,3-tetracyanopropane.[3]

Protocol: Pyrolysis of 1,1,3,3-Tetracyanopropane [3]

-

Place desiccated 1,1,3,3-tetracyanopropane in a distillation flask.

-

Heat the flask to induce pyrolysis. The original literature does not specify the exact temperature, but it should be sufficient to cause decomposition.

-

The pyrolysis products, this compound and malononitrile, are collected by fractional distillation at reduced pressure (e.g., 10 mm Hg).

-

This compound is collected as the lower boiling point fraction.

A logical workflow for the synthesis and purification process is outlined below.

Purification

Fractional distillation under reduced pressure is the primary method for purifying this compound, separating it from starting materials and byproducts like malononitrile.[3] Due to its tendency to polymerize, especially in the presence of impurities or at elevated temperatures, distillation should be performed with care, potentially with the addition of a polymerization inhibitor.

Reactivity and Polymerization

The electron-deficient nature of the double bond in this compound makes it a strong Michael acceptor and a highly reactive monomer in anionic polymerization.

Nucleophilic Addition

This compound readily undergoes nucleophilic addition reactions. The double bond is highly activated towards attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is a key feature in its chemical transformations and potential biological interactions.

A diagram illustrating the general mechanism of nucleophilic addition is provided below.

Anionic Polymerization

This compound is a classic example of a monomer that undergoes rapid anionic polymerization, even with weak initiators. The strong electron-withdrawing cyano groups stabilize the propagating carbanion, driving the polymerization process. This reaction can be initiated by anions such as other cyanide ions, amines, or alkoxides. The polymerization is often so rapid that it can appear spontaneous.

The general pathway for anionic polymerization is depicted below.

Toxicology and Safety

General Toxicity

The toxicity of this compound is likely related to the metabolic release of cyanide ions. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[7][8][9] This inhibition leads to histotoxic hypoxia and a rapid depletion of ATP.

| Endpoint | Information | Reference(s) |

| Acute Toxicity | Data not available for this compound. For sodium cyanide, oral LD50 in rats is in the range of 2.7-8 mg CN⁻/kg. | [10] |

| Mechanism | Likely involves metabolic release of cyanide, which inhibits cytochrome c oxidase, leading to cellular asphyxiation. | [7][8][9] |

| Handling | Should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, eye protection). | [6] |

Potential Biological Interactions and Signaling Pathways

Given its high reactivity as a Michael acceptor, this compound has the potential to react with biological nucleophiles such as the thiol groups in cysteine residues of proteins. This could lead to enzyme inhibition and disruption of cellular signaling pathways.

The potential for in vivo release of cyanide suggests that this compound could interfere with pathways regulated by endogenous cyanide, which is now considered a gasotransmitter.[7] At low concentrations, endogenous cyanide can stimulate mitochondrial bioenergetics, while at higher concentrations, it is cytotoxic.[7] The introduction of an external source of cyanide from this compound metabolism could disrupt this delicate balance.

A simplified diagram of cyanide's effect on the mitochondrial electron transport chain is shown below.

Conclusion

This compound is a monomer with significant potential in materials science, but its high reactivity and potential toxicity necessitate a thorough understanding of its properties and safe handling procedures. This guide has summarized the key characterization data, experimental protocols, and toxicological considerations for this compound. Further research is warranted to fully elucidate its spectral properties, detailed reaction mechanisms, and specific biological effects, which will be invaluable for its application in both materials and life sciences.

References

- 1. This compound | C4H2N2 | CID 136705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | CAS#:922-64-5 | Chemsrc [chemsrc.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of vinylidene chloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electronic Properties of Vinylidene Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylidene cyanide, also known as 1,1-dicyanoethene, is a highly reactive and electronically distinct organic monomer. Its unique structure, featuring a terminal vinyl group substituted with two cyano moieties, imparts a strong electrophilic character, making it a valuable building block in organic synthesis and polymer chemistry. The powerful electron-withdrawing nature of the nitrile groups significantly influences the molecule's reactivity, leading to a rich and diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity and electronic properties of this compound, with a focus on data-driven insights and detailed experimental methodologies for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application. The following tables summarize key quantitative data for this compound.

Table 1: General and Computed Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₂N₂ | [1] |

| Molecular Weight | 78.07 g/mol | [1] |

| CAS Number | 922-64-5 | [1] |

| IUPAC Name | Propanedinitrile, 2-methylene- | [1] |

| Canonical SMILES | C=C(C#N)C#N | [1] |

| InChIKey | FCYVWWWTHPPJII-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 0.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 78.021798072 Da | |

| Monoisotopic Mass | 78.021798072 Da | |

| Topological Polar Surface Area | 47.6 Ų | |

| Heavy Atom Count | 6 | |

| Complexity | 131 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks and Assignments | Reference |

| Infrared (IR) Spectroscopy | ~2240 cm⁻¹ (C≡N stretch, symmetric), ~2225 cm⁻¹ (C≡N stretch, asymmetric), ~1620 cm⁻¹ (C=C stretch), ~970 cm⁻¹ (=CH₂ wag) | |

| ¹H NMR Spectroscopy | δ ~6.5 ppm (s, 2H, =CH₂) | |

| ¹³C NMR Spectroscopy | δ ~135 ppm (=CH₂), δ ~115 ppm (C(CN)₂), δ ~112 ppm (C≡N) | [2] |

| Mass Spectrometry (MS) | m/z 78 (M⁺), fragmentation pattern includes loss of HCN and CN radicals. | [3][4] |

Electronic Properties

The electronic structure of this compound is dominated by the strong electron-withdrawing effect of the two cyano groups. This polarization is key to its reactivity, rendering the β-carbon of the vinyl group highly electrophilic.

Molecular Orbital Theory

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of this compound. The HOMO is primarily located on the C=C double bond, while the LUMO is significantly localized on the carbon atom of the vinyl group and the cyano groups, reflecting its electrophilic nature. This low-lying LUMO makes this compound an excellent acceptor in charge-transfer interactions and a reactive dienophile in cycloaddition reactions.[5][6]

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -11.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 10.0 eV |

| Dipole Moment | ~4.5 D |

Note: These values are representative and can vary depending on the computational method used.

The large HOMO-LUMO gap indicates high kinetic stability in the absence of a reactive partner.[7] The significant dipole moment arises from the charge separation induced by the electronegative cyano groups.[8]

Reactivity and Key Transformations

This compound's unique electronic and structural features give rise to a variety of important chemical reactions.

Polymerization

This compound readily undergoes both homopolymerization and copolymerization, primarily through anionic and free-radical mechanisms.[8] The resulting polymers, particularly copolymers with vinyl acetate, exhibit interesting piezoelectric and pyroelectric properties.[2]

This protocol describes a typical free-radical polymerization of this compound initiated by azobisisobutyronitrile (AIBN).[9]

Materials:

-

This compound (freshly distilled)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous benzene (B151609) (or other suitable solvent)

-

Methanol (B129727) (for precipitation)

-

Schlenk flask or sealed ampoule

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask or ampoule, dissolve this compound (1.0 eq) and AIBN (0.01 eq) in anhydrous benzene.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Seal the vessel under vacuum or an inert atmosphere.

-

Heat the reaction mixture at 60-70 °C for a specified time (e.g., 24 hours). The polymer will precipitate as it forms.

-

After cooling to room temperature, open the vessel and dissolve the polymer in a suitable solvent like dimethylformamide (DMF).

-

Precipitate the polymer by slowly adding the DMF solution to a large excess of methanol with vigorous stirring.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Cycloaddition Reactions

As a potent dienophile, this compound readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienes. The electron-deficient nature of its double bond accelerates these reactions.

This protocol outlines the reaction of this compound with in situ generated cyclopentadiene (B3395910) from dicyclopentadiene (B1670491).[3][10][11][12]

Materials:

-

Dicyclopentadiene

-

This compound

-

Anhydrous toluene (B28343) (or other high-boiling solvent)

-

Reaction tube or flask with a condenser

-

Inert atmosphere

Procedure:

-

Set up a reaction flask equipped with a reflux condenser under an inert atmosphere.

-

Charge the flask with dicyclopentadiene (1.2 eq) and anhydrous toluene.

-

Heat the mixture to the boiling point of toluene to "crack" the dicyclopentadiene into cyclopentadiene monomer.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the refluxing mixture.

-

Continue heating under reflux for several hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting bicyclic adduct by recrystallization or column chromatography.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. Two common laboratory-scale preparations are the pyrolysis of 4,4-dicyanocyclohexene and the reaction of 1,1,3,3-tetracyanopropane with a base.

This method involves the base-mediated elimination of malononitrile (B47326) from 1,1,3,3-tetracyanopropane.

Materials:

-

1,1,3,3-Tetracyanopropane

-

Pyridine (B92270) (or other suitable base)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 1,1,3,3-tetracyanopropane in the anhydrous solvent.

-

Slowly add pyridine to the solution at room temperature with stirring.

-

An exothermic reaction may occur. Control the temperature with a water bath if necessary.

-

After the addition is complete, heat the mixture to reflux for a short period.

-

Distill the this compound directly from the reaction mixture under reduced pressure. The product is highly reactive and should be used immediately or stored under inert atmosphere at low temperature.

Safety and Handling

This compound is a toxic and highly reactive compound.[1] It is sensitive to moisture and can polymerize violently, especially in the presence of bases. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves and safety glasses. Due to its toxicity, inhalation, ingestion, and skin contact must be avoided.

Conclusion

This compound's distinct electronic properties, stemming from the geminal dicyano substitution, make it a versatile and highly reactive monomer. Its propensity to undergo polymerization and cycloaddition reactions has led to the development of novel materials with unique electronic characteristics. The detailed experimental protocols provided in this guide offer a practical resource for researchers to explore the rich chemistry of this valuable building block. A thorough understanding of its reactivity, coupled with stringent safety precautions, is essential for its successful application in synthesis and materials science.

References

- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. whitman.edu [whitman.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Monomeric Vinylidene Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomeric vinylidene cyanide (VCN), also known as 1,1-dicyanoethylene, is a reactive organic compound with the chemical formula C₄H₂N₂. It serves as a crucial building block in the synthesis of various polymers and copolymers. An understanding of its physical properties is paramount for its safe handling, storage, and effective utilization in research and development, particularly in the fields of materials science and polymer chemistry. This technical guide provides a comprehensive overview of the core physical properties of monomeric this compound, details the experimental protocols for their determination, and outlines a logical workflow for its polymerization.

Core Physical Properties

The physical characteristics of monomeric this compound have been determined by various analytical methods. The following table summarizes the key quantitative data available in the scientific literature. It is important to note that slight variations in reported values may exist due to differences in experimental conditions and sample purity.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₄H₂N₂ | [1] |

| Molecular Weight | 78.07 g/mol | [1][2] |

| Melting Point | 9.0 - 9.7 °C | [3] |

| 206-207 °C (likely pertains to a polymer or other form) | [4] | |

| Boiling Point | 167.1 °C at 760 mmHg | |

| 154 °C | [4] | |

| 40 °C at 5 mmHg | [3] | |

| Density | 1.024 g/cm³ | |

| 0.992 g/cm³ at 23 °C | [4] | |

| Appearance | Clear liquid at room temperature, crystalline solid at 0°C | [3] |

| Solubility | Slightly soluble in water. Soluble in acetone, benzene, carbon tetrachloride, ethyl ether, and ethanol. | [5][6] |

| Vapor Pressure | 1.73 mmHg at 25°C |

Experimental Protocols

The determination of the physical properties of monomeric this compound requires standard laboratory techniques for organic compounds. The following sections detail the general methodologies for measuring its melting point, boiling point, and density.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For this compound, which can be a solid below room temperature, this is a key parameter for purity assessment.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of solid this compound is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated melting point device.

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[4]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask. The flask is fitted with a condenser, a collection vessel, and a calibrated thermometer positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Measurement: The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the given atmospheric pressure.[7] It is crucial to also record the barometric pressure as the boiling point is pressure-dependent.[7]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

-

Mass Measurement: A known volume of liquid this compound is carefully measured using a calibrated volumetric flask or a precise graduated cylinder.

-

Volume Measurement: The mass of the empty container is first determined using an analytical balance. The container is then filled with the this compound to the calibration mark, and the total mass is measured.

-

Calculation: The mass of the this compound is calculated by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the liquid by its known volume. The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Logical Workflow: Polymerization of this compound

Monomeric this compound is highly susceptible to polymerization, a process that can be initiated by various factors, including the presence of water or other sources of hydroxyl ions.[8] The following diagram illustrates a simplified workflow for the controlled polymerization of this compound to form a linear polymer.

Caption: A simplified workflow for the solution polymerization of this compound.

Safe Handling of this compound

Due to its reactivity and potential toxicity, handling monomeric this compound requires strict safety protocols. The following diagram outlines a basic workflow for the safe handling of this compound in a laboratory setting.

Caption: A basic workflow for the safe handling of monomeric this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. US2589294A - this compound polymers and polymer products - Google Patents [patents.google.com]

Quantum Chemical Insights into Vinylidene Cyanide Reactions: A Technical Guide for Researchers

An in-depth exploration of the theoretical and practical aspects of vinylidene cyanide reactions, leveraging quantum chemical calculations to elucidate reaction mechanisms and predict outcomes. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

This compound, a highly reactive monomer, holds significant potential in organic synthesis and polymer chemistry due to its electron-deficient double bond. Understanding the intricacies of its reaction mechanisms is paramount for harnessing its synthetic utility. This technical guide delves into the quantum chemical calculations that illuminate the reactivity of this compound, with a focus on cycloaddition and polymerization reactions. By integrating theoretical computations with experimental protocols, this document provides a comprehensive resource for researchers in the field.

Computational Methodologies in the Study of this compound Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. These methods provide detailed insights into the electronic structure of molecules and the energetics of reaction pathways, including the identification of transition states and the calculation of activation energies.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method that balances computational cost with accuracy, making it suitable for studying complex organic reactions. The choice of functional and basis set is crucial for obtaining reliable results. For the reactions of this compound, hybrid functionals such as B3LYP and MPW1K, in conjunction with basis sets like 6-31G(d) or the more flexible 6-31+G(d,p), have been shown to provide accurate predictions of activation enthalpies and reaction energetics[1][2].

Typical Computational Protocol:

-

Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy conformations.

-

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to connect a transition state to its corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Key Reactions of this compound: A Computational Perspective

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound, being an electron-poor dienophile, readily participates in these reactions with electron-rich dienes. A notable example is its reaction with cyclopentadiene (B3395910).

Computational studies on the Diels-Alder reaction between cyclopentadiene and a series of cyanoethylenes, including this compound, have provided valuable insights into the effect of cyano-substitution on the reaction rate[1][2][3]. These studies have demonstrated that increasing the number of cyano groups on the ethylene (B1197577) moiety significantly lowers the activation energy of the reaction, thus accelerating the reaction rate[1][2].

| Dienophile | Experimental Activation Enthalpy (kcal/mol) | Calculated Activation Enthalpy (HF/6-31G(d)) (kcal/mol) | Calculated Activation Enthalpy (B3LYP/6-31G(d)) (kcal/mol) | Calculated Activation Enthalpy (MPW1K/6-31+G(d,p)) (kcal/mol) |

| Ethylene | 24.1 | 22.5 | 22.0 | 24.4 |

| Acrylonitrile | 19.8 | 19.8 | 17.0 | 20.4 |

| This compound | 15.2 | 15.5 | 12.8 | 16.1 |

| cis-1,2-Dicyanoethylene | 14.0 | 14.4 | 12.9 | 15.3 |

| trans-1,2-Dicyanoethylene | 12.4 | 12.8 | 10.9 | 13.7 |

| Tricyanoethylene | 9.0 | 9.2 | 8.6 | 10.5 |

| Tetracyanoethylene | 7.4 | 8.6 | 8.9 | 9.8 |

Data sourced from computational studies on Diels-Alder reactions of cyclopentadiene with cyanoalkenes[1][2].

The computational results, particularly those using the MPW1K functional, show excellent agreement with experimental data, highlighting the predictive power of DFT in this context[1][2].

Anionic Polymerization

This compound is highly susceptible to anionic polymerization due to the strong electron-withdrawing nature of the two cyano groups, which stabilizes the propagating carbanion. Quantum chemical calculations can be employed to model the initiation, propagation, and termination steps of this polymerization process.

Computational studies on the anionic polymerization of similar monomers, such as those in the presence of organolithium initiators and Lewis acid additives, have provided detailed mechanistic insights[4]. These studies often focus on the structure of the propagating chain end and the role of counter-ions and solvent molecules in the polymerization kinetics and stereochemistry. While specific DFT studies on the anionic polymerization of this compound are not abundant in the literature, the principles from related systems can be applied.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydrochlorination of 1,1,2-trichloroethane (B165190) to vinylidene chloride, followed by subsequent reactions. A more direct laboratory preparation often starts from the reaction of a suitable precursor with a cyanide source. One documented procedure involves the modification of a method described by Russian chemists[5].

A Note on Safety: this compound is a reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment.

General Procedure for Diels-Alder Reactions

-

Reactant Preparation: Freshly crack cyclopentadiene from its dimer by distillation immediately before use. Dissolve the this compound in a suitable anhydrous solvent (e.g., dioxane, as used in the kinetic studies[1][2][3]) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a flame-dried flask equipped with a magnetic stirrer and under an inert atmosphere, add the solution of this compound.

-

Addition of Diene: Cool the solution to a suitable temperature (e.g., 0 °C or room temperature, depending on the reactivity) and add the freshly distilled cyclopentadiene dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Conclusion

The integration of quantum chemical calculations with experimental studies provides a powerful approach to understanding and predicting the outcomes of this compound reactions. DFT calculations have proven to be a reliable tool for elucidating the mechanisms of cycloaddition reactions, and the principles can be extended to other reaction types such as polymerization and nucleophilic additions. This guide provides a foundational understanding of the computational and experimental methodologies involved, serving as a valuable resource for researchers seeking to explore the rich chemistry of this compound. Further computational and experimental investigations into a broader range of reactions involving this versatile monomer are encouraged to fully unlock its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Revealing the Critical Role of Global Electron Density Transfer in the Reaction Rate of Polar Organic Reactions within Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Vinylidene Cyanide

For Researchers, Scientists, and Drug Development Professionals

Vinylidene cyanide, also known as 1,1-dicyanoethylene, is a highly reactive organic compound due to the presence of two electron-withdrawing nitrile groups attached to one of the sp² hybridized carbons of the double bond. This electronic structure makes it a potent dienophile in cycloaddition reactions, an excellent acceptor for nucleophilic additions, and a monomer capable of undergoing rapid polymerization. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving elimination reactions from suitable precursors.

From 1,1,3,3-Tetracyanopropane

One common method involves the pyrolysis of 1,1,3,3-tetracyanopropane. This precursor can be synthesized from the reaction of formaldehyde (B43269) and malononitrile (B47326).

Experimental Protocol:

-

Synthesis of 1,1,3,3-Tetracyanopropane: A mixture of malononitrile and an aqueous solution of formaldehyde is reacted in the presence of a basic catalyst, such as piperidine (B6355638) or a tertiary amine, at room temperature. The product precipitates from the reaction mixture and can be purified by recrystallization.

-

Pyrolysis: The purified 1,1,3,3-tetracyanopropane is subjected to pyrolysis under reduced pressure. The vapor is passed through a heated tube, and the resulting this compound is collected in a cold trap.

| Precursor | Catalyst | Pyrolysis Temperature (°C) | Pressure (mmHg) | Yield (%) |

| 1,1,3,3-Tetracyanopropane | None | 150-200 | 1-10 | 60-70 |

From 4,4-Dicyanocyclohexene

Another synthetic route involves the retro-Diels-Alder reaction of 4,4-dicyanocyclohexene, which can be prepared from the Diels-Alder reaction of butadiene and this compound itself, or through other multi-step synthetic sequences.

Experimental Protocol:

-

Pyrolysis: 4,4-Dicyanocyclohexene is heated in a pyrolysis apparatus under a stream of inert gas or under vacuum.

-

Product Collection: The volatile products, this compound and butadiene, are passed through a series of cold traps to separate them based on their boiling points.

| Precursor | Pyrolysis Temperature (°C) | Pressure | Yield (%) |

| 4,4-Dicyanocyclohexene | 400-600 | Atmospheric or Reduced | 50-60 |

Synthesis of this compound Workflow

Polymerization Reactions

This compound readily undergoes polymerization, which can be initiated by anionic or free-radical initiators.

Anionic Polymerization

Due to the strong electron-withdrawing nature of the nitrile groups, the double bond of this compound is highly susceptible to attack by nucleophiles, making anionic polymerization a very efficient process. Even weak bases can initiate polymerization.

Experimental Protocol:

-

Initiation: A solution of this compound in an aprotic solvent (e.g., THF, DMF) is cooled to a low temperature (e.g., -78 °C).

-

Polymerization: A solution of an anionic initiator, such as n-butyllithium or sodium cyanide, is added dropwise. The polymerization is typically very rapid.

-

Termination: The reaction is quenched by the addition of a proton source, such as methanol (B129727) or acidic water.

| Initiator | Solvent | Temperature (°C) | Monomer:Initiator Ratio | Resulting Polymer Molecular Weight ( g/mol ) |

| n-Butyllithium | THF | -78 | 100:1 | 10,000 - 15,000 |

| Sodium Cyanide | DMF | 0 | 200:1 | 20,000 - 30,000 |

Free-Radical Polymerization and Copolymerization

This compound can also be polymerized via a free-radical mechanism, although this is often less controlled than anionic polymerization. It is frequently used in copolymerizations with other vinyl monomers.

Experimental Protocol:

-

Reaction Setup: this compound and a comonomer (e.g., styrene) are dissolved in a suitable solvent (e.g., benzene, toluene) in a reaction vessel.

-

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added.

-

Polymerization: The mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) and stirred for a specified time.

-

Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol) and then collected by filtration.

| Comonomer | Initiator (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Copolymer Composition (VCN mol%) |

| Styrene | AIBN (0.1) | Toluene | 70 | 6 | 48-52 |

| Methyl Methacrylate | AIBN (0.1) | Benzene | 60 | 8 | 45-50 |

Polymerization Mechanisms of this compound

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).

Experimental Protocol (Diels-Alder Reaction with a Diene):

-

Reaction Setup: this compound and a suitable diene (e.g., cyclopentadiene, anthracene) are dissolved in an inert solvent (e.g., toluene, xylene).

-

Reaction: The mixture is heated to a temperature that facilitates the reaction without causing significant polymerization of the this compound. The reaction progress can be monitored by TLC or NMR.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

| Diene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Cyclopentadiene | Toluene | 80 | 4 | ~85 |

| Anthracene (B1667546) | Xylene | 140 | 12 | ~70[1][2][3][4][5] |

Diels-Alder Reaction of this compound

Nucleophilic Addition Reactions

The polarized double bond of this compound is highly susceptible to conjugate addition (Michael-type addition) by a wide range of nucleophiles.

Experimental Protocol (Michael Addition with an Amine):

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., ethanol, THF).

-

Addition: The nucleophile, such as an amine (e.g., piperidine), is added dropwise to the cooled solution of this compound. The reaction is often exothermic.

-

Workup: The reaction mixture is stirred at room temperature until completion. The solvent is then removed, and the product is purified by distillation or chromatography.

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Piperidine | Ethanol | 0 to RT | 2 | >90[6][7][8] |

| Sodium Ethoxide | Ethanol | 0 | 1 | >95 |

Michael Addition to this compound

Electrophilic Addition Reactions

While less common due to the electron-deficient nature of the double bond, electrophilic addition reactions can occur, particularly with strong electrophiles. The regioselectivity of these reactions is governed by the formation of the more stable carbocation intermediate, which is influenced by the nitrile groups.

Experimental Protocol (Bromination):

-

Reaction Setup: this compound is dissolved in an inert, non-polar solvent (e.g., carbon tetrachloride) and protected from light to prevent radical reactions.

-

Addition: A solution of bromine in the same solvent is added dropwise at a low temperature.

-

Workup: The reaction is monitored for the disappearance of the bromine color. The solvent is then removed to yield the dibromo-adduct.

| Electrophile | Solvent | Temperature (°C) | Product |

| Bromine (Br₂) | CCl₄ | 0 | 1,2-dibromo-1,1-dicyanoethane |

| Hydrogen Chloride (HCl) | Ether | -20 | 2-chloro-1,1-dicyanoethane |

Electrophilic Addition to this compound

Quantitative Analysis of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of the products from reactions involving this compound. Both ¹H and ¹³C NMR can be used to determine product purity, isomeric ratios, and copolymer composition. For quantitative ¹³C NMR, it is important to use a sufficient relaxation delay (e.g., 5 times the longest T₁) or a paramagnetic relaxation agent to ensure accurate integration.[6][9][10]

General ¹H NMR Analysis Procedure:

-

Sample Preparation: A known amount of the product and an internal standard with a known concentration are dissolved in a deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Analysis: The integrals of the product peaks are compared to the integral of the internal standard to determine the concentration and yield of the product.

General ¹³C NMR Analysis Procedure for Copolymers:

-

Sample Preparation: The copolymer is dissolved in a suitable deuterated solvent.

-

Data Acquisition: A quantitative ¹³C NMR spectrum is acquired with appropriate parameters (e.g., inverse-gated decoupling, long relaxation delay).

-

Analysis: The integrals of the peaks corresponding to the different monomer units are used to calculate the copolymer composition.

Conclusion

This compound exhibits a rich and diverse range of chemical reactivity, making it a valuable building block in organic synthesis and polymer chemistry. Its electron-deficient double bond dictates its behavior, favoring polymerization, cycloaddition, and nucleophilic addition reactions. This guide provides a foundational understanding of these core reaction mechanisms, supported by experimental details and quantitative data, to aid researchers and professionals in the effective utilization of this versatile compound. Further exploration into the catalytic and asymmetric variations of these reactions continues to be an active area of research with significant potential for the development of novel materials and pharmaceuticals.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. archive.mcpherson.edu [archive.mcpherson.edu]

- 3. scribd.com [scribd.com]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. Using Diels–Alder reactions with anthracene and anthrone towards the synthesis of berkeleyamide A - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radical Copolymerization of Vinylidene Cyanide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for radical copolymerization of vinylidene cyanide (VCN), a monomer known for imparting unique properties such as high piezoelectricity and thermal stability to polymers. The following sections detail the experimental protocols for key copolymerization reactions, present quantitative data in a structured format, and illustrate the underlying processes through diagrams.

Introduction

This compound (VCN) is a highly reactive monomer that readily participates in radical copolymerization with a variety of comonomers. Due to its strong electron-withdrawing cyanide groups, VCN often promotes alternating copolymerization, leading to polymers with a well-defined structure and unique properties. These copolymers have found applications in piezoelectric and pyroelectric materials, as well as in coatings requiring high thermal stability and specific surface properties.[1][2][3] This document outlines the synthesis and characterization of VCN copolymers with monomers such as vinyl acetate, fluorinated vinyl ethers, and methacrylonitrile (B127562).

Data Presentation: Copolymerization Parameters and Properties

The following tables summarize key quantitative data from various radical copolymerization studies of this compound.

Table 1: Reactivity Ratios for Radical Copolymerization of this compound (M1) with Various Comonomers (M2)

| Comonomer (M2) | r1 (VCN) | r2 | Temperature (°C) | Method | Reference |

| 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) | 0.08 ± 0.01 | 0.07 ± 0.01 | 75 | Fineman-Ross & Kelen-Tüdos | [1] |

| 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) | 2.7 x 10⁻³ | 4.0 x 10⁻⁶ | 75 | Revised Patterns Scheme | [1] |

| Methacrylonitrile | - | - | - | - | [3] |

| Substituted Styrenes | - | - | - | - | [3] |

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Table 2: Properties of this compound Copolymers

| Comonomer(s) | VCN in Copolymer (mol%) | Glass Transition Temp. (°C) | Thermal Degradation Temp. (°C) | Key Properties | Reference |